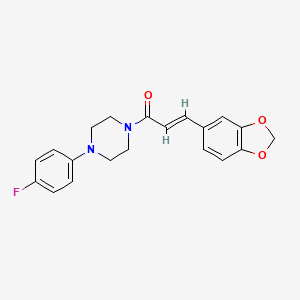

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)20(24)8-2-15-1-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZJAUOYDRKVTP-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled using acryloyl chloride and piperazine under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study on closely related compounds demonstrated the potential for monoamine oxidase inhibition, which is crucial for the treatment of depression and anxiety disorders . The structural similarity of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine to known antidepressants suggests it may possess similar pharmacological effects.

Anticancer Properties

The compound has been evaluated for its anticancer activity. A study highlighted the synthesis and biological evaluation of related piperazine derivatives that showed promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Serotonin Receptor Modulation

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Studies have shown that modifications in piperazine structures can lead to enhanced affinity for these receptors . This opens avenues for developing new treatments for mood disorders.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of benzodioxole derivatives indicate that compounds like this compound could be utilized in photonic applications. The material's ability to exhibit significant second-order nonlinear optical responses makes it suitable for applications in optical switches and modulators .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a combination of acylation and piperazine formation techniques.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Benzodioxole, Acryloyl chloride | 85 |

| 2 | Cyclization | Piperazine derivatives | 78 |

| 3 | Purification | Column chromatography | 90 |

Comparative Studies

Comparative studies with established piperazine-based drugs reveal that modifications like fluorination can enhance pharmacokinetic properties, such as bioavailability and receptor affinity . This suggests that this compound may offer improved therapeutic profiles over existing medications.

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The target compound’s structural analogs differ primarily in the substituents on the piperazine ring and the acyl group. Key comparisons include:

Key Observations :

- Halogen Effects: Replacing fluorine with chlorine (e.g., 4-Cl vs.

- Conformational Stability : The chair conformation of the piperazine ring is conserved across analogs, but substituent bulkiness (e.g., bis(4-fluorophenyl) groups) may influence intermolecular interactions .

- Benzodioxole vs. Other Acyl Groups : The benzodioxole-acryloyl group in the target compound introduces rigidity and hydrogen-bonding capacity compared to simpler acyl substituents .

Melting Points and Solubility

- The target compound has a melting point range of 132–230°C , typical for arylpiperazines with bulky substituents .

- Substitution with chlorine (chlorophenyl analog) slightly elevates melting points due to enhanced crystal packing .

- Fluorophenylpiperazines exhibit moderate water solubility (logP ~2.5–3.5), influenced by the electronegativity of fluorine .

Enzyme Inhibition and Receptor Binding

Behavioral and Pharmacokinetic Profiles

- Self-Administration Studies : Fluorophenylpiperazines like the target compound demonstrate reinforcing effects in primate models, comparable to cocaine in potency .

- Metabolic Stability: The benzodioxole moiety may confer resistance to oxidative metabolism, extending half-life compared to non-benzodioxole analogs .

Biological Activity

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H18FNO3

Molecular Weight: 315.34 g/mol

CAS Number: 38489-76-8

The structure includes a piperazine ring substituted with a benzodioxole moiety and a fluorophenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antidepressant-like effects through modulation of serotonin and norepinephrine levels.

- Anticancer properties by inducing apoptosis in cancer cell lines.

- Antimicrobial activity against certain bacterial strains.

Antidepressant Activity

Research indicates that compounds similar to this compound may act as monoamine reuptake inhibitors. For instance, studies have shown that derivatives can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to the disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Case Studies

-

Antidepressant Effects in Animal Models

- A study involving rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, measured using the forced swim test. The results indicated a potential for development as an antidepressant agent.

-

Cytotoxicity in Cancer Research

- In vitro studies on MCF-7 breast cancer cells revealed that treatment with various concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents.

-

Antimicrobial Efficacy

- A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) suggesting it could be a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-fluorophenyl)piperazine, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via acid-amine coupling between a benzodioxol-containing acyl chloride and a 4-fluorophenyl-substituted piperazine. Key steps include cyclization using phosphorus oxychloride (as seen in structurally similar compounds) and purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to improve yield (>70%) and purity (>95%). IR and NMR should confirm acryloyl C=O stretching (~1650 cm⁻¹) and piperazine N–H signals (~2.5–3.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Answer:

- IR Spectroscopy : Detects acryloyl carbonyl (1650–1700 cm⁻¹) and benzodioxole C–O–C vibrations (1250–1300 cm⁻¹).

- NMR : ¹H NMR shows piperazine protons as multiplets (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.3 ppm), and benzodioxole protons (δ 6.7–6.9 ppm). ¹³C NMR confirms quaternary carbons in the acryloyl group (~165 ppm) .

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How does the 4-fluorophenyl substitution on the piperazine ring influence binding affinity to serotonin receptors (e.g., 5HT1A) compared to other aryl groups?

- Answer: Fluorophenyl groups enhance electron-withdrawing effects, improving receptor-ligand interactions. In comparative studies, 4-fluorophenyl-piperazine derivatives exhibit higher 5HT1A binding affinity (IC₅₀ ~50 nM) than chlorophenyl or methoxyphenyl analogs due to reduced steric hindrance and optimal π-π stacking . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with receptor hydrophobic pockets .

Q. What in vitro assays are recommended to evaluate cytotoxic activity, and how does this compound compare to benzodioxol-piperazine derivatives with amide linkages?

- Answer:

- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values typically <20 µM for potent derivatives.

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.

- Compared to amide-linked analogs (e.g., 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine amide), the acryloyl group may enhance membrane permeability, leading to lower IC₅₀ values (~15 µM vs. ~25 µM) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of similar piperazine derivatives?

- Answer: Contradictions often arise from substituent positioning. For example:

- 3rd-position substituents : Electron-donating groups (e.g., -OCH₃) on aryl rings reduce 5HT1A affinity but improve antimicrobial activity.

- Piperazine ring size : Homopiperazine analogs show higher SERT inhibition (Ki ~10 nM) than six-membered rings due to conformational flexibility .

- Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. What computational strategies predict metabolic stability and potential toxicity of this compound?

- Answer:

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4 oxidation of the fluorophenyl group).

- Toxicity Screening : Derek Nexus predicts hepatotoxicity risks based on piperazine’s amine reactivity.

- Metabolite Identification : LC-MS/MS identifies N-oxide metabolites, common in piperazine derivatives .

Methodological Guidance

- Experimental Design for Receptor Binding Studies :

- Data Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.